molecular formula C5H12Cl2N4 B2424766 1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride CAS No. 199340-93-7

1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride

Cat. No. B2424766
CAS RN: 199340-93-7
M. Wt: 199.08
InChI Key: DCPSHUOQHUTDIW-UHFFFAOYSA-N
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Description

“1,5-dimethyl-1H-pyrazole-3,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 199340-93-7 . It has a molecular weight of 199.08 . The IUPAC name for this compound is this compound .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : 1,5-Dimethyl-1H-pyrazole-3,4-diamine dihydrochloride is utilized in the synthesis of various compounds. For example, it's used in synthesizing mononuclear Pd(II) and Pt(II) complexes of didentate ligands with NN′-donor set, characterized by elemental analyses, conductivity measurements, IR, 1H, 13C{1H} and 195Pt{1H} NMR spectroscopies, and X-ray diffraction methods (Pons et al., 2010).

Biological Applications

  • Antibacterial Activities : Compounds derived from this compound have shown promising antibacterial activities. For instance, a study on Schiff bases derived from Aminophenazone, which include this compound, demonstrated moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).

Chemical Properties and Analysis

  • Structural Analysis and Characterization : The compound's structure and performance have been analyzed using techniques like infrared, nuclear magnetic resonance, and gas chromatography mass spectrometry, which helps in understanding its chemical properties and potential applications (Ding, 2009).

Photochromic and Molecular Switching Behavior

  • Photochromic Properties : Studies have investigated the photochromic property of Schiff base compounds containing the 1,5-dimethyl-1H-pyrazole ring, observed under UV irradiation. This research contributes to understanding the compound's behavior in photo-induced intermolecular hydrogen bonding and its potential in molecular switching applications (Surati & Shah, 2015).

Synthesis of Derivatives and Related Compounds

  • Derivative Synthesis : The compound has been used as a starting material in the synthesis of various derivatives with potential biological and chemical applications. For instance, it's involved in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, characterized by elemental analysis and spectral data (Fadda et al., 2012).

Mechanism of Action

Target of Action

A related compound was found to have potent in vitro antipromastigote activity , suggesting that it may target parasitic organisms.

Mode of Action

It’s suggested that the related compound interacts with its target through a desirable fitting pattern in the active site, characterized by lower binding free energy . This suggests that the compound may bind to its target and inhibit its function.

Result of Action

The related compound demonstrated potent in vitro antipromastigote activity , suggesting that it may have antiparasitic effects.

properties

IUPAC Name

1,5-dimethylpyrazole-3,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-3-4(6)5(7)8-9(3)2;;/h6H2,1-2H3,(H2,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSHUOQHUTDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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